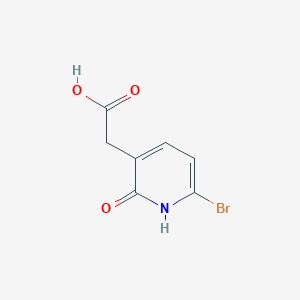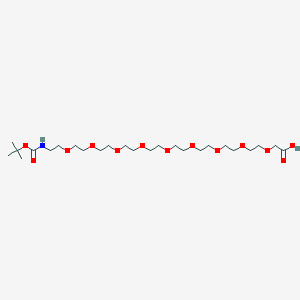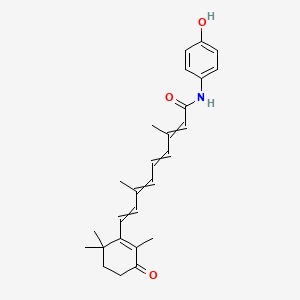![molecular formula C26H31FN4O6 B15157262 but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B15157262.png)
but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is a complex organic compound that features a combination of indole, pyrrole, and butenedioic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrrole intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the indole intermediate can be synthesized through a Fischer indole synthesis, while the pyrrole intermediate can be prepared via a Paal-Knorr synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its indole and pyrrole moieties are known to interact with enzymes and receptors, making it a valuable tool for studying biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib malate: A compound with a similar indole-pyrrole structure, used as a tyrosine kinase inhibitor in cancer therapy.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative used in various chemical syntheses.
Uniqueness
But-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is unique due to its combination of indole, pyrrole, and butenedioic acid moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C26H31FN4O6 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H27FN4O2.C4H4O4/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-3(6)1-2-4(7)8/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
XGQXULJHBWKUJY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15157197.png)

![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)

![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)



azanium](/img/structure/B15157259.png)
![5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole](/img/structure/B15157265.png)


